molecular formula C28H26N2O5 B240974 2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B240974
M. Wt: 470.5 g/mol
InChI Key: IOLDLDUUIPURCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has attracted the attention of researchers due to its unique structure and potential applications in various fields. This compound is also known as FMPDP and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of FMPDP is not well understood, but it has been proposed that it may act as an antioxidant and inhibit the growth of cancer cells by inducing apoptosis. FMPDP has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.

Biochemical And Physiological Effects

FMPDP has been found to have some biochemical and physiological effects, including inhibiting the growth of cancer cells, bacteria, and fungi. FMPDP has also been found to have antioxidant properties and can scavenge free radicals. However, more research is needed to fully understand the biochemical and physiological effects of FMPDP.

Advantages And Limitations For Lab Experiments

FMPDP has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, FMPDP also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.

Future Directions

There are several future directions for research on FMPDP, including investigating its potential as an anticancer, antimicrobial, and antioxidant agent. FMPDP can also be used as a building block for the synthesis of more complex molecules with interesting properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of FMPDP.

Synthesis Methods

FMPDP has been synthesized using different methods, including the reaction of 4-methylacetophenone with malonic acid in the presence of pyrrolidine and piperidine, followed by cyclization with furfural and morpholine. Another method involves the reaction of 4-methylacetophenone with malonic acid in the presence of ammonium acetate and acetic anhydride, followed by cyclization with furfural and morpholine. Both methods have been reported to yield FMPDP with good yields.

Scientific Research Applications

FMPDP has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FMPDP has been investigated for its anticancer, antimicrobial, and antioxidant properties. In material science, FMPDP has been used as a precursor for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, FMPDP has been used as a building block for the synthesis of more complex molecules.

properties

Product Name

2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

2-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O5/c1-18-8-10-19(11-9-18)25-24-26(31)20-5-2-3-6-22(20)35-27(24)28(32)30(25)17-21(23-7-4-14-34-23)29-12-15-33-16-13-29/h2-11,14,21,25H,12-13,15-17H2,1H3

InChI Key

IOLDLDUUIPURCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CO4)N5CCOCC5)OC6=CC=CC=C6C3=O

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CO4)N5CCOCC5)OC6=CC=CC=C6C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.